

# Assessing the Translational Potential of BCM-599 (ABBV-599): A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: BCM-599

Cat. No.: B13432353

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational potential of **BCM-599**, a combination therapy of the Bruton's tyrosine kinase (BTK) inhibitor elsubrutinib and the Janus kinase (JAK) inhibitor upadacitinib, also known as ABBV-599. The combination was investigated for the treatment of autoimmune diseases, primarily Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE). This document objectively compares the performance of **BCM-599** with its monotherapy components and placebo, supported by experimental data from Phase 2 clinical trials.

## Executive Summary

Clinical evidence suggests that the therapeutic efficacy of **BCM-599** (elsubrutinib in combination with upadacitinib) is predominantly driven by the JAK inhibitor, upadacitinib. In both Rheumatoid Arthritis and Systemic Lupus Erythematosus, the addition of the BTK inhibitor elsubrutinib did not demonstrate a significant synergistic or additive effect on the primary efficacy endpoints compared to upadacitinib monotherapy. Consequently, the translational potential of the **BCM-599** combination therapy is questionable, with upadacitinib monotherapy emerging as the more promising therapeutic strategy for these indications.

## Data Presentation

### Rheumatoid Arthritis (RA) - Phase 2 Study (NCT03682705)

The following table summarizes the key efficacy outcomes from a Phase 2, multicentre, double-blind, randomized controlled trial in patients with active RA who had an inadequate response or intolerance to biological therapies.[1]

Table 1: Efficacy of **BCM-599** in Rheumatoid Arthritis at Week 12[1]

Treatment Group	N	Change from Baseline in DAS28-CRP (Mean ± SE)	ACR20 Response (%)	ACR50 Response (%)	ACR70 Response (%)
BCM-599 (elsubrutinib 60 mg + upadacitinib 15 mg)	62	-2.10 ± 0.13	68	40	23
Upadacitinib 15 mg	40	-2.13 ± 0.16	70	45	25
Elsubrutinib 60 mg	41	-1.13 ± 0.16	46	17	5
Placebo	19	-0.86 ± 0.22	32	11	0

\*DAS28-CRP: Disease Activity Score of 28 joints with C-reactive protein. A greater negative change indicates more improvement. \*ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria.

### Systemic Lupus Erythematosus (SLE) - Phase 2 SLEek Study (NCT03978520)

The SLEek study evaluated the efficacy and safety of **BCM-599** and its components in adults with moderately to severely active SLE. The low-dose **BCM-599** and elsubrutinib monotherapy arms were discontinued due to lack of efficacy.[2][3]

Table 2: Efficacy of **BCM-599** in Systemic Lupus Erythematosus at Week 48[2][3][4]

Treatment Group	N	SRI-4 Response (%)	BICLA Response (%)	LLDAS Attainment (%)
BCM-599 High Dose (elsubrutinib 60 mg + upadacitinib 30 mg)	68	63.2	55.9	52.9
Upadacitinib 30 mg	62	69.4	62.9	54.8
Placebo	75	40.0	32.0	30.7

\*SRI-4: SLE Responder Index-4. \*BICLA: BILAG-based Composite Lupus Assessment.

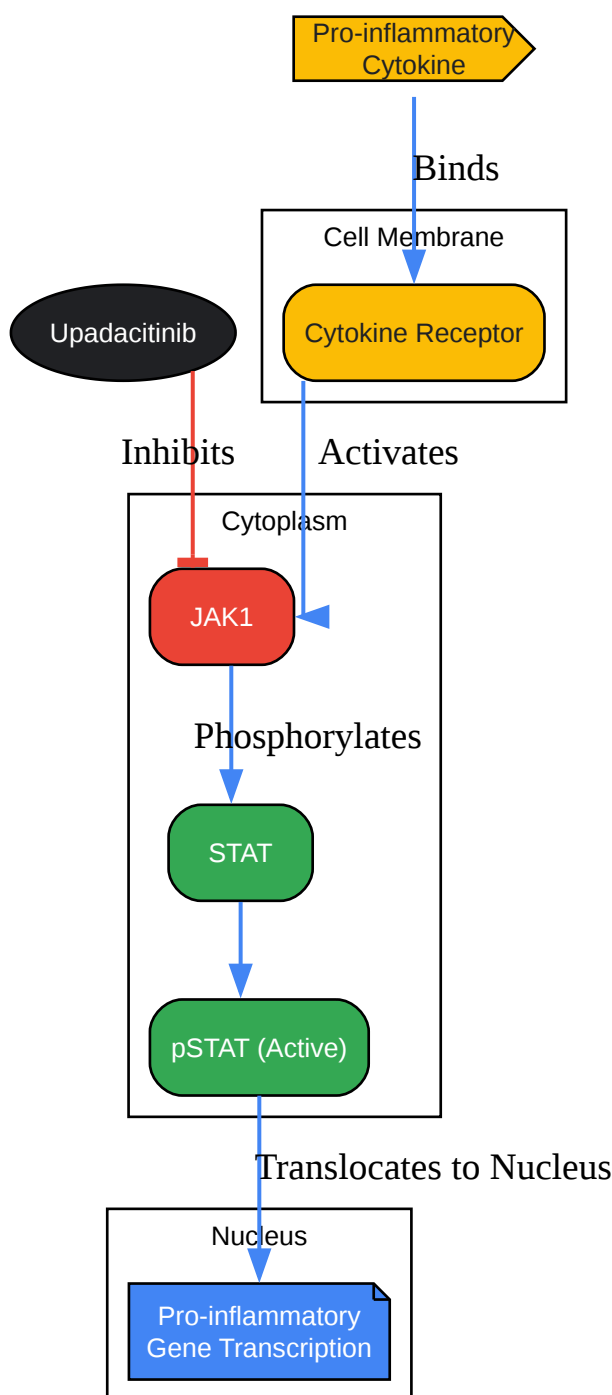
\*LLDAS: Lupus Low Disease Activity State.

## Signaling Pathways

The therapeutic rationale for **BCM-599** was to target two distinct and non-overlapping signaling pathways implicated in the pathogenesis of autoimmune diseases.[2]

### Upadacitinib: JAK-STAT Signaling Pathway Inhibition

Upadacitinib is a selective JAK1 inhibitor.[5][6][7] It blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the signaling of multiple pro-inflammatory cytokines involved in autoimmune responses.[7][8][9]

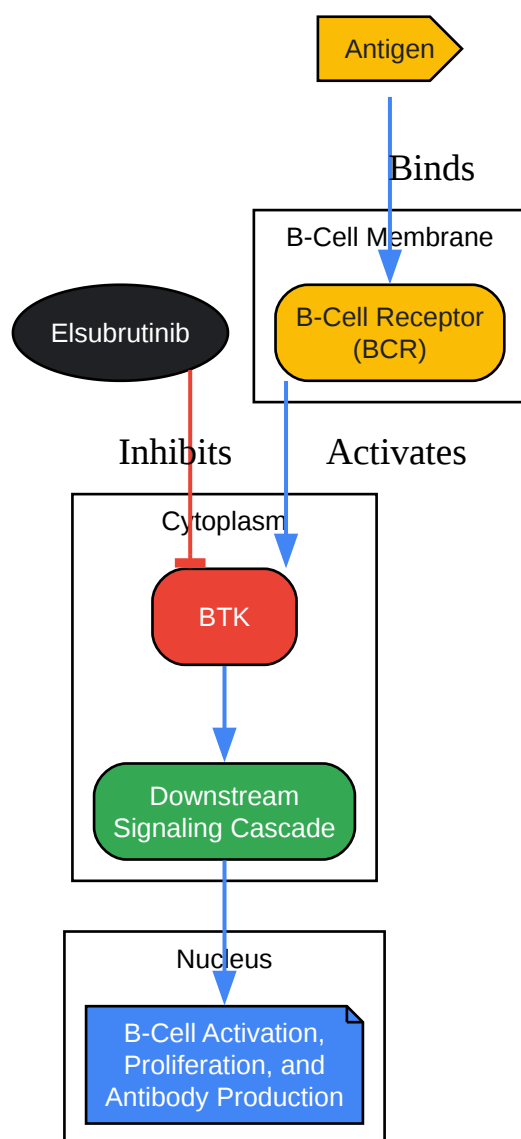


[Click to download full resolution via product page](#)

Upadacitinib's inhibition of the JAK-STAT pathway.

## Elsubrutinib: BTK Signaling Pathway Inhibition

Elsubrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[10][11] Inhibition of BTK is intended to block B-cell activation and proliferation, which are central to the pathology of many autoimmune diseases.



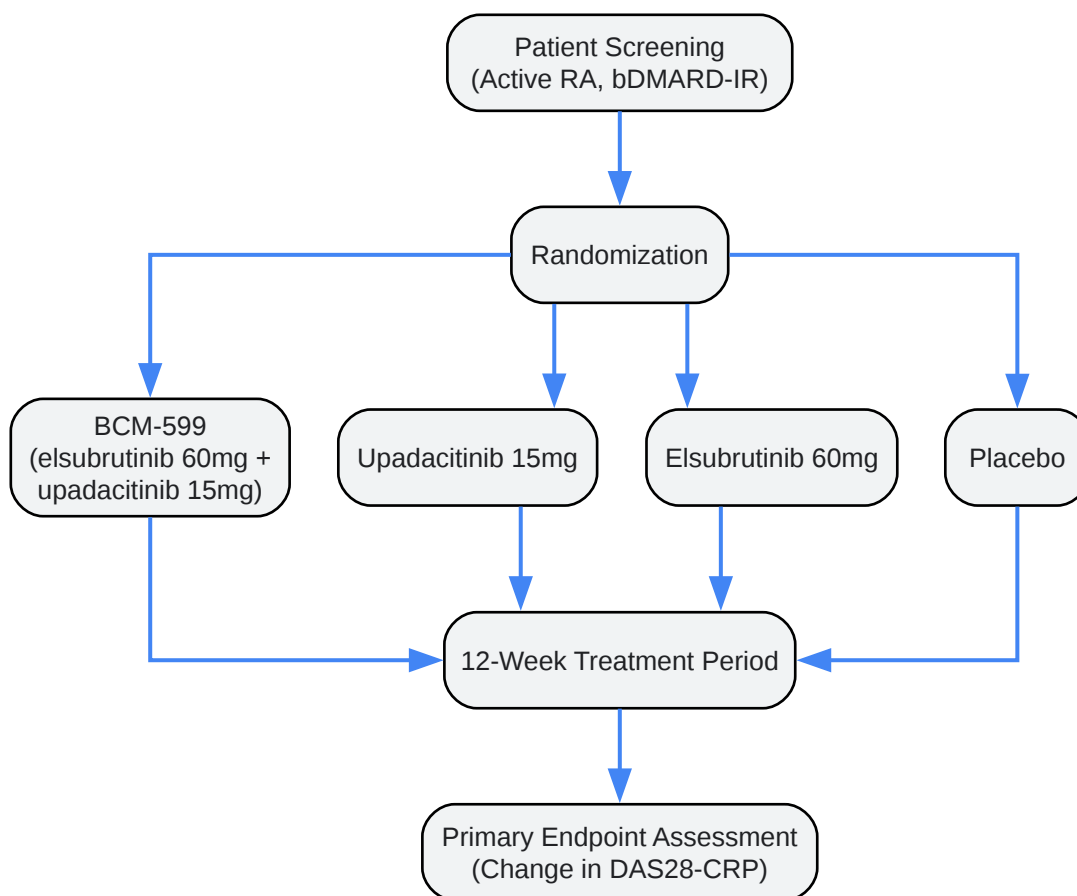
[Click to download full resolution via product page](#)

Elsubrutinib's inhibition of the BTK signaling pathway.

## Experimental Protocols

### Phase 2 Study in Rheumatoid Arthritis (NCT03682705)

- Study Design: A multicentre, double-blind, parallel-group, dose-exploratory, randomized, controlled, phase 2 trial.[1]
- Participants: Patients aged 18 years or older with active rheumatoid arthritis and an inadequate response or intolerance to biological disease-modifying antirheumatic drugs (bDMARDs).[1]
- Intervention: Patients were randomly assigned to receive daily oral **BCM-599** (upadacitinib 15 mg plus elsubrutinib 60 mg), elsubrutinib (at various doses), upadacitinib 15 mg, or placebo.[1]
- Primary Endpoint: The primary endpoint was the change from baseline in the Disease Activity Score of 28 joints with C-reactive protein (DAS28-CRP) at week 12.[1]
- Workflow:

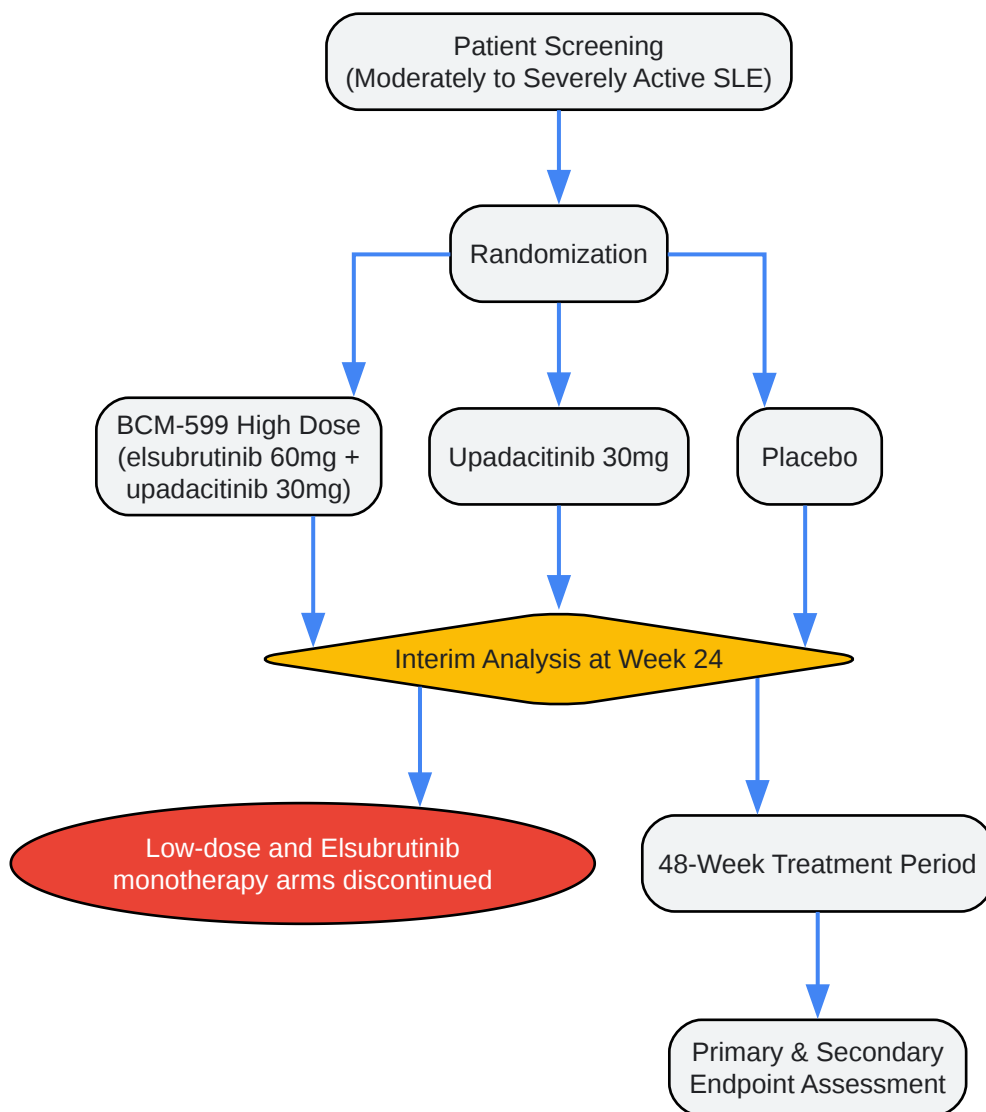


[Click to download full resolution via product page](#)

Workflow of the Phase 2 RA clinical trial.

## Phase 2 SLEek Study in Systemic Lupus Erythematosus (NCT03978520)

- Study Design: A phase 2, randomized, placebo-controlled, parallel-group, multicenter study. [2]
- Participants: Adult patients with moderately to severely active SLE.[2]
- Intervention: Patients were randomized to receive once-daily **BCM-599** high dose (elsubrutinib 60 mg + upadacitinib 30 mg), **BCM-599** low dose, elsubrutinib 60 mg, upadacitinib 30 mg, or placebo.[2]
- Primary Endpoint: The proportion of patients achieving an SLE Responder Index-4 (SRI-4) response and a steroid dose of  $\leq 10$  mg/day at week 24.[2][3]
- Workflow:



[Click to download full resolution via product page](#)

Workflow of the Phase 2 SLEek clinical trial.

## Conclusion

The available clinical data from Phase 2 trials in both Rheumatoid Arthritis and Systemic Lupus Erythematosus indicate that the combination therapy **BCM-599** (elsubrutinib and upadacitinib) does not offer a significant clinical benefit over upadacitinib monotherapy. The improvements in disease activity were primarily attributed to the potent JAK1 inhibition by upadacitinib. While the inhibition of BTK by elsubrutinib is a valid therapeutic strategy in autoimmune diseases, in these studies, it did not translate to enhanced efficacy when combined with upadacitinib. Therefore, from a translational perspective, further development of the **BCM-599** combination

for these indications appears to have low potential for success. The focus for treating RA and SLE is likely to remain on upadacitinib as a monotherapy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- [1. Safety and efficacy of elsubrutinib or upadacitinib alone or in combination \(ABBV-599\) in patients with rheumatoid arthritis and inadequate response or intolerance to biological therapies: a multicentre, double-blind, randomised, controlled, phase 2 trial - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. ard.bmj.com \[ard.bmj.com\]](#)
- [3. Efficacy and Safety of Upadacitinib or Elsubrutinib Alone or in Combination for Patients With Systemic Lupus Erythematosus: A Phase 2 Randomized Controlled Trial - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Efficacy and Safety of ABBV-599 \(Elsubrutinib and Upadacitinib Combination\) and Upadacitinib Monotherapy for the Treatment of Systemic Lupus Erythematosus: Results Through 104 Weeks in a Long-Term Extension Study - ACR Meeting Abstracts \[acrabstracts.org\]](#)
- [5. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP \[contentrheum.com\]](#)
- [7. droracle.ai \[droracle.ai\]](#)
- [8. RINVOQ® \(upadacitinib\) Mechanism of Action \[rinvoqhcp.com\]](#)
- [9. What is the mechanism of Upadacitinib? \[synapse.patsnap.com\]](#)
- [10. medchemexpress.com \[medchemexpress.com\]](#)
- [11. selleckchem.com \[selleckchem.com\]](#)
- To cite this document: BenchChem. [Assessing the Translational Potential of BCM-599 (ABBV-599): A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13432353/docs#assessing-the-translational-potential-of-bcm-599-abbv-599-a-comparative-guide>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)